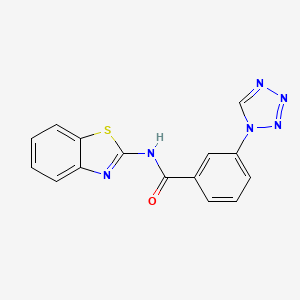
N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide, also known as MPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPCT is a thioamide derivative of pyrrolidine, which has been shown to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and neurodegeneration. N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide in lab experiments is its low toxicity and high selectivity towards cancer cells and neuronal cells. However, one of the limitations of using N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, such as multiple sclerosis and epilepsy, and the exploration of its mechanism of action at the molecular level.
In conclusion, N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide is a promising chemical compound that has shown potential therapeutic properties in the treatment of cancer and neurological disorders. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide in ethanol, followed by the addition of pyrrolidine and hydrochloric acid. The resulting product is then purified using recrystallization to obtain N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide in its pure form.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-methoxyphenyl)-1-pyrrolidinecarbothioamide has also been studied for its neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-15-11-7-3-2-6-10(11)13-12(16)14-8-4-5-9-14/h2-3,6-7H,4-5,8-9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNCWRKZWBZFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)pyrrolidine-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(3-methylbenzoyl)amino]phenyl}acetic acid](/img/structure/B5702827.png)
![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)
![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)



![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)
![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)



